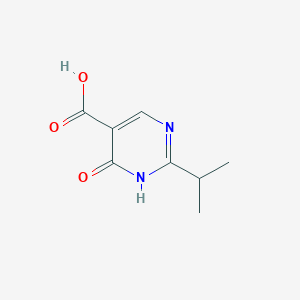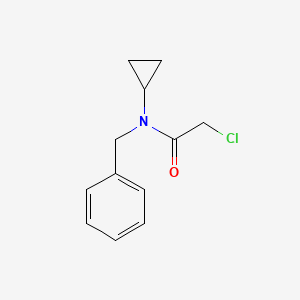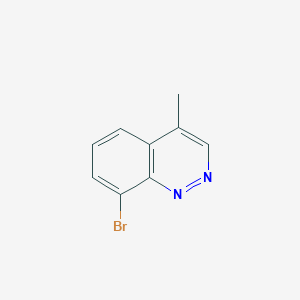
4-Bromo-6-etil-2-metilquinolina
Descripción general
Descripción
“4-Bromo-6-ethyl-2-methylquinoline” is a chemical compound with the molecular formula C12H12BrN . It is a halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-ethyl-2-methylquinoline” consists of a benzene ring fused with a pyridine moiety . The molecular weight is 250.13 g/mol .Physical And Chemical Properties Analysis
“4-Bromo-6-ethyl-2-methylquinoline” is a solid . Its molecular weight is 250.13 g/mol .Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Antimaláricos
El núcleo de quinolina es un motivo común en los fármacos antimaláricos. 4-Bromo-6-etil-2-metilquinolina puede servir como precursor en la síntesis de nuevos compuestos con potencial actividad antimalárica. Su similitud estructural con la cloroquina, un antimalárico bien conocido, sugiere que podría modificarse para mejorar la eficacia y reducir la resistencia .
Desarrollo de Fármacos Anticancerígenos
Los derivados de quinolina se han explorado por sus propiedades anticancerígenas. El átomo de bromo en This compound permite una mayor funcionalización, lo que podría conducir al desarrollo de nuevos agentes quimioterapéuticos dirigidos a líneas celulares cancerosas específicas .
Aplicaciones Antibacterianas y Antifúngicas
El marco estructural de las quinolinas ha demostrado eficacia contra cepas bacterianas y fúngicas. La investigación sobre This compound podría producir nuevos agentes antibacterianos y antifúngicos, especialmente para cepas resistentes a los medicamentos .
Agentes del SNC
Los trastornos del sistema nervioso central (SNC) a menudo requieren agentes que puedan cruzar la barrera hematoencefálica. Los derivados de quinolina son candidatos prometedores debido a su lipofiliaThis compound podría utilizarse para sintetizar compuestos con aplicaciones potenciales en el tratamiento de trastornos del SNC .
Fármacos Antiinflamatorios y Analgésicos
Los compuestos de quinolina han demostrado actividades antiinflamatorias y analgésicasThis compound podría ser un intermediario clave en la creación de nuevos fármacos antiinflamatorios no esteroideos (AINE) con menos efectos secundarios .
Terapéutica Cardiovascular
Algunos derivados de quinolina han mostrado beneficios cardiovasculares, como la vasodilatación y los efectos antiarrítmicos. La investigación sobre This compound puede contribuir al descubrimiento de nuevos fármacos cardiovasculares .
Agentes Hipoglucémicos
El andamiaje de quinolina está presente en algunos agentes hipoglucémicosThis compound podría investigarse por su potencial para actuar como agente hipoglucémico, ayudando en el manejo de la diabetes .
Ciencia de Materiales: Diodos Orgánicos Emisores de Luz (OLED)
En la ciencia de los materiales, los derivados de quinolina se utilizan en la síntesis de diodos orgánicos emisores de luz (OLED). El átomo de bromo en This compound ofrece un sitio para reacciones de acoplamiento que son cruciales en la creación de materiales OLED .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-ethyl-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-3-9-4-5-12-10(7-9)11(13)6-8(2)14-12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBMSDIUFYWOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(N=C2C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653693 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-44-5 | |
| Record name | 4-Bromo-6-ethyl-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1070879-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)



![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)

